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Introduction
Lysine Demethylase 4C (KDM4C), also known as JMJD2C, is a member of the Jumonji C

(JmjC) domain-containing family of histone demethylases. These enzymes play a critical role in

epigenetic regulation by removing methyl groups from lysine residues on histone tails, thereby

influencing chromatin structure and gene expression. KDM4C specifically targets di- and

trimethylated lysine 9 on histone H3 (H3K9me2/3) and di- and trimethylated lysine 36 on

histone H3 (H3K36me2/3), marks that are generally associated with transcriptional repression

and elongation, respectively.[1][2] Beyond its canonical histone substrates, emerging evidence

has identified non-histone targets of KDM4C, expanding its functional repertoire.

Overexpression and amplification of the KDM4C gene are frequently observed in a variety of

human cancers, including breast, prostate, lung, and esophageal cancers, where it often

correlates with poor prognosis.[1][3][4] Its role in promoting tumorigenesis is attributed to its

ability to modulate key signaling pathways that control cell proliferation, survival, metabolism,

and genomic stability. This technical guide provides a comprehensive overview of the known

substrates of KDM4C, the biological pathways it regulates, and detailed experimental protocols

for its study, aimed at researchers and professionals in the field of drug discovery and

development.
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The enzymatic activity of KDM4C is central to its biological function. Its substrates can be

broadly categorized into histone and non-histone proteins.

Histone Substrates
The primary and most well-characterized substrates of KDM4C are methylated lysine residues

on histone H3. By removing repressive methyl marks, KDM4C facilitates a more open

chromatin state, leading to transcriptional activation of its target genes.

Substrate Modification Cellular Context References
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Non-Histone Substrates
Recent studies have begun to uncover non-histone substrates of KDM4C, indicating a broader

role in cellular regulation beyond epigenetics.

Substrate Modification Site
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Quantitative Data: Enzyme Kinetics and Inhibitor
Potency
Understanding the enzymatic properties of KDM4C and the potency of its inhibitors is crucial

for drug development. The following tables summarize key quantitative data from various

studies.

Enzyme Kinetic Parameters
Substrate Km (μM) Reference

8-meric H3K9me3 peptide 281 (Kprime) [8]

H31-15K9me3 peptide 23.2 ± 4.3 [9]

2-Oxoglutarate (2OG) 24.7 ± 6.7 [9]

Oxygen (O2) 173 ± 23 [9]

Inhibitor IC50 Values
Inhibitor IC50 (μM) Assay Type Reference

NCDM-32B 1.0 Enzyme assay [10]

Caffeic acid 13.7
In vitro demethylase

assay
[11]

SD70 30
In vitro demethylase

assay
[11]

QC6352 (Compound

34)
0.012

In vitro demethylase

assay
[12]

Compound 17 0.064 TR-FRET assay [13]

JIB-04 0.23 - 1.1 ELISA assay [13]

B3 (Compound 22) 0.01 (for KDM4B)
Antibody-based

fluorometric assay
[13]

Disulfide 37 30 TR-FRET assay [13]
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Biological Pathways Regulated by KDM4C
KDM4C is implicated in a multitude of signaling pathways that are fundamental to cancer

biology. Its ability to regulate gene expression and interact with key signaling molecules places

it at the nexus of several oncogenic processes.

HIF-1α Signaling and Hypoxia Response
Under hypoxic conditions, a hallmark of the tumor microenvironment, the transcription factor

Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized and activates genes involved in

angiogenesis, metabolic adaptation, and metastasis. KDM4C is a crucial coactivator of HIF-1α.

[1][14][15] KDM4C can be transcriptionally induced by HIF-1, creating a positive feedback loop.

It enhances HIF-1α's transcriptional activity by demethylating H3K9me3 at the promoters of

HIF-1α target genes, such as VEGFA.[1][15] Furthermore, KDM4C can interact with STAT3 to

cooperatively activate HIF1α/VEGFA signaling.[1]
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KDM4C in HIF-1α Signaling Pathway.

c-Myc and AKT Signaling Pathways
KDM4C plays a significant role in promoting cell proliferation and survival through the activation

of the proto-oncogene c-Myc and the PI3K/AKT signaling pathway.[3][4] KDM4C can directly

bind to the c-Myc promoter, remove the repressive H3K9me3 mark, and thereby upregulate its

expression.[7] In prostate cancer, KDM4C has been shown to stimulate cell proliferation by

activating both AKT and c-Myc.[3][4] Knockdown of KDM4C leads to decreased

phosphorylation of AKT and its downstream targets like mTOR, alongside a reduction in c-Myc

protein levels.[3][16]
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KDM4C Regulation of c-Myc and AKT Pathways.
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ATF4 and Amino Acid Metabolism
KDM4C is a key regulator of cellular metabolism, particularly amino acid synthesis and

transport, through its interaction with Activating Transcription Factor 4 (ATF4).[5][17] KDM4C

directly activates the transcription of ATF4 by demethylating H3K9me3 on its promoter.[5]

Subsequently, KDM4C and ATF4 cooperate to activate the expression of genes in the serine

biosynthesis pathway, such as PHGDH and PSAT1.[5] This metabolic reprogramming is crucial

for sustaining the high proliferative rate of cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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